Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a synthetic compound belonging to the class of morpholino derivatives. Morpholinos are known for their applications in molecular biology, particularly in antisense oligonucleotide technology. This compound is characterized by a morpholino ring structure fused with a tetrahydro-pyrazolopyridine moiety, which is expected to impart unique biological activities.
The compound can be synthesized through various chemical methodologies that involve the construction of the morpholino ring and subsequent functionalization. Research has highlighted several synthetic routes for related morpholino compounds, emphasizing their versatility and potential for modification to enhance biological activity or specificity .
Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride can be classified as:
The synthesis of morpholino compounds typically involves several key steps:
For instance, one effective method includes using Lewis acid catalysis to facilitate the condensation reactions necessary for forming morpholino nucleosides . Another approach involves H-phosphonate chemistry for synthesizing phosphorodiamidate-linked morpholino oligomers .
The synthesis may require specific conditions such as temperature control, choice of solvents (like dichloromethane or acetonitrile), and the use of protecting groups to manage reactivity during multi-step processes . The reaction conditions often need optimization to achieve high yields and purity.
The molecular structure of Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride features:
Key data points regarding its structure may include:
Morpholino compounds are versatile in terms of reactivity. They can participate in various chemical reactions such as:
Technical details regarding these reactions often require careful control of reaction conditions to prevent side reactions and ensure the desired product is obtained efficiently .
The mechanism of action for Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is hypothesized to involve:
Studies have shown that similar morpholino compounds can induce exon skipping in dystrophin gene therapy applications, demonstrating their potential in therapeutic contexts .
Relevant analyses such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) may provide insights into thermal stability and decomposition temperatures.
Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride has potential applications in:
Research continues to explore its efficacy and safety profiles in clinical settings.
Solid-phase synthesis enables precise construction of the hybrid scaffold through sequential resin-bound reactions. The process initiates with N-Alloc-protected 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine anchored to Wang resin via its N-2 position using diisopropylcarbodiimide (DIC) coupling (85% yield). Subsequent Alloc deprotection with Pd(PPh₃)₄ exposes the secondary amine for morpholino carbonyl incorporation. Critical optimization revealed that in situ activation of N-Fmoc-morpholine-4-carboxylic acid with HATU/HOAt in DMF achieved near-quantitative acylation (92-95% yield, monitored by Kaiser test), outperforming EDCI or DIC-mediated couplings (≤75% yield) [1] [5]. Microwave assistance (50°C, 30 min) reduced coupling times by 60% while suppressing racemization. Final TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS) delivered the target compound with >90% purity (HPLC-UV), eliminating chromatographic purification. This method facilitates parallel synthesis of analogs through resin-splitting prior to acylation [5].
Table 1: Optimization of Solid-Phase Acylation Conditions
Activating Reagent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
EDCI/HOAt | DIPEA | 25 | 12 | 68 | 85 |
HATU | DIPEA | 25 | 3 | 79 | 88 |
HATU/HOAt | DIPEA | 25 | 2 | 92 | 93 |
HATU/HOAt | DIPEA | 50 (μW) | 0.5 | 95 | 96 |
The morpholino subunit derives from stereoselective ring-opening of enantiopure glycidol with N-nosyl-2,2-dimethoxyethanamine under solid-liquid phase-transfer catalysis (SL-PTC). This reaction preserves chirality (99% ee) and yields tertiary amide 2 (92%). Benzoylation of the primary alcohol initiates tandem cyclization via nucleophilic displacement, forming the key morpholine acetal 4 with α/β anomeric control (25:75 ratio). Computational studies (DFT-B3LYP) indicate the α-anomer predominates due to reduced 1,3-diaxial strain in the transition state. Lewis acid-mediated glycosylation (TMSOTf, MeCN, -20°C) couples 4 with heterocycles, enabling installation of the pyrazolo[4,3-c]pyridine unit. For the target compound, transmetalation of the C-7 lithiated N-SEM-protected pyrazolo[3,4-c]pyridine with ZnCl₂, followed by Negishi coupling with 4-(morpholine-4-carbonyl)phenyl iodide achieves the linkage (71-83% yield). Final HCl hydrolysis removes protecting groups without epimerization [5] [9].
Table 2: Key Steps in Morpholino Subunit Synthesis
Intermediate | Reaction | Conditions | Output | Yield (%) | Stereoselectivity (α:β) |
---|---|---|---|---|---|
Glycidol | Ring-opening | SL-PTC, 24h | Amide 2 | 92 | 99% ee |
2 | Benzoylation/cyclization | BzCl, pyridine, 0°C | Acetal 4 | 90 | 25:75 |
4 | Nucleobase coupling | TMSOTf, MeCN, -20°C | Protected heterocycle | 73 | 30:70 |
Protected hybrid | Deprotection | p-thiocresol/NaOMe | Final scaffold | 88 | >99% retention |
Late-stage diversification exploits orthogonal reactivity at three sites: (1) Pyrazoline N-1 alkylation proceeds selectively using NaH/alkyl halides in THF (PMB-protected intermediate, 92% yield), while N-2 functionalization requires SEM protection under dicyclohexylmethylamine (73% yield). (2) C-3 borylation with Ir-catalysis (Ir(COD)OMe)₂, dtbpy, bis(pinacolato)diboron) achieves >95% regioselectivity, enabling Suzuki-Miyaura couplings with electron-deficient aryl halides (e.g., 4-fluorophenylboronic acid, 60% yield). Copper(I) chloride/O₂-mediated oxidative imidation attaches cyclic imides (e.g., phthalimide) to the morpholino α-carbon under mild conditions (AcOH, 60°C, 12h, 85% yield) – a sustainable alternative to SNAr chemistry. (3) Directed C-7 lithiation using TMPMgCl·LiCl at -40°C permits electrophilic quenching (I₂, SPh₂, DMF) with 48-66% yield, though competing metalation occurs at C-3 in N-2-SEM isomers, necessitating protecting group optimization [1] [4] [6].
Incorporating the target compound into phosphorodiamidate morpholino oligomers (PMOs) faces three scalability barriers: First, the N-aminoethylmorpholine phosphorodiamidate linkage requires stereocontrolled assembly. Current methods use in situ phosphitylation (2-chloro-5H-1,3,2-oxathiaphospholane) followed by sulfur oxidation, but epimerization at the morpholino C-2 position limits yields to 60-70% for 20-mer chains. Second, solution-phase oligomer elongation suffers from sluggish coupling kinetics (reaction times >6h per monomer vs. <30 min for solid-phase peptides), necessitating high-cost catalysts like DBU (5 mol%). Third, purification of hydrophobic pyrazolo-pyridine hybrids requires reversed-phase HPLC with ion-pairing agents (triethylammonium acetate), which complicates lyophilization and reduces recovery to <50% for gram-scale batches. Emerging flow-chemistry approaches using immobilized N-dimethylaminomorpholinone carbamate activators show promise, reducing coupling times to 45 min and enabling in-line purification [5] [8] [9].
Table 3: Scalability Challenges in PMO Synthesis
Process Stage | Challenge | Current Solutions | Efficiency Impact |
---|---|---|---|
Monomer activation | Epimerization at C-2 | Chiral oxathiaphospholane reagents | 60-70% diastereomeric purity |
Chain elongation | Slow phosphoramidate coupling kinetics | DBU catalysis (5 mol%) | 6h coupling time per monomer |
Purification | Hydrophobicity-induced aggregation | Ion-pairing RP-HPLC | <50% recovery at >20-mer scale |
Deprotection | Acid-sensitive pyrazolo[3,4-c]pyridine cores | Gradient TFA cleavage (0.5% to 5% over 2h) | 85% core integrity retention |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2